molecular formula C11H14ClN3O B1477229 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098032-65-4

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No.: B1477229
CAS No.: 2098032-65-4
M. Wt: 239.7 g/mol
InChI Key: OTNMIGNSSDREAI-UHFFFAOYSA-N
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Description

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural framework. . The presence of the chloropyrimidine moiety and the spirocyclic structure contributes to its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3One common method involves the reaction of a suitable azaspiro compound with a chloropyrimidine derivative under controlled conditions . The reaction is often carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms in the spirocyclic ring.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different spirocyclic compounds with altered oxidation states.

Scientific Research Applications

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate pain perception and inflammatory responses. The spirocyclic structure and the chloropyrimidine moiety contribute to its binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is unique due to the combination of the spirocyclic structure and the chloropyrimidine moiety. This combination enhances its stability, biological activity, and potential as a therapeutic agent compared to other similar compounds.

Properties

IUPAC Name

7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNMIGNSSDREAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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